4-Nitro-N-(4-nitrophenyl)aniline

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4-Nitro-N-(4-nitrophenyl)aniline (CAS 1821-27-8, also known as 4,4'-dinitrodiphenylamine) is a nitroaromatic secondary amine with the molecular formula C12H9N3O4 and a molecular weight of 259.22 g/mol. It is characterized by two electron-withdrawing 4-nitro groups symmetrically substituted on a diphenylamine core.

Molecular Formula C12H9N3O4
Molecular Weight 259.22 g/mol
CAS No. 1821-27-8
Cat. No. B016769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-N-(4-nitrophenyl)aniline
CAS1821-27-8
Synonyms4-Nitro-N-(4-nitrophenyl)benzenamine;  4,4’-Dinitrodiphenylamine;  NSC 36659; 
Molecular FormulaC12H9N3O4
Molecular Weight259.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C12H9N3O4/c16-14(17)11-5-1-9(2-6-11)13-10-3-7-12(8-4-10)15(18)19/h1-8,13H
InChIKeyMTWHRQTUBOTQTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitro-N-(4-nitrophenyl)aniline (CAS 1821-27-8): Procurement-Grade Properties and Supply Chain Basics


4-Nitro-N-(4-nitrophenyl)aniline (CAS 1821-27-8, also known as 4,4'-dinitrodiphenylamine) is a nitroaromatic secondary amine with the molecular formula C12H9N3O4 and a molecular weight of 259.22 g/mol [1]. It is characterized by two electron-withdrawing 4-nitro groups symmetrically substituted on a diphenylamine core [2]. The compound exists as a yellow to reddish-brown crystalline solid at room temperature, with a reported melting point of approximately 216 °C [3]. Due to its conjugated nitro-aromatic structure, it exhibits low aqueous solubility but is soluble in common organic solvents such as DMSO and methanol [4].

Why 4-Nitro-N-(4-nitrophenyl)aniline (CAS 1821-27-8) Cannot Be Replaced by a Generic Nitroaniline or Diphenylamine


In research and industrial applications, a generic nitroaniline (e.g., 4-nitroaniline) or unsubstituted diphenylamine cannot be assumed to be an equivalent replacement for 4,4'-dinitrodiphenylamine. The presence of two strongly electron-withdrawing nitro groups in the para positions fundamentally alters the electronic structure, leading to a dramatically reduced basicity (pKBH⁺ ≈ -6.21) compared to mono-nitro or unsubstituted analogs [1]. This change in electron density significantly affects the compound's behavior in reduction chemistry, as it can serve as a precursor to 4,4'-diaminodiphenylamine (4,4'-DADPA) [2]. Furthermore, the symmetrical disubstitution pattern results in distinct chromatographic retention times (e.g., RT = 26.01 min on a specific HPLC method) that differ from its regioisomers and intermediates, making it uniquely identifiable and quantifiable in complex mixtures [3]. Substituting with a less specific analog would compromise the reproducibility of synthetic routes, analytical quantification, and the intended electronic properties of downstream materials.

4-Nitro-N-(4-nitrophenyl)aniline: Comparative Evidence for Scientific and Industrial Selection


Chromatographic Resolution from Closely Related Nitrodiphenylamine Isomers

In a validated HPLC method for the analysis of nitrodiphenylamines, 4,4'-dinitrodiphenylamine exhibits a distinct retention time (RT) that allows for its unambiguous separation from mono-nitro, dinitro regioisomers, and unsubstituted diphenylamine. This difference is critical for quantitative analysis in mixtures. [1]

Analytical Chemistry Forensic Analysis Quality Control

Proton Affinity and Basicity: A Quantifiable Electronic Differentiation

The proton affinity (basicity) of 4,4'-dinitrodiphenylamine is dramatically reduced by the electron-withdrawing effect of its two para-nitro groups. This property can be quantitatively compared to less-substituted analogs. [1]

Physical Organic Chemistry Computational Chemistry Synthetic Planning

Synthetic Efficiency: A NASH-Based Route with Quantified Yield Advantage

A patented method utilizes a nucleophilic aromatic substitution for hydrogen (NASH) reaction, offering a more atom-economical route to 4,4'-dinitrodiphenylamine compared to traditional halogenated starting materials. [1]

Synthetic Methodology Green Chemistry Process Chemistry

Electronic Property Tuning via para-Nitro Substitution

The symmetrical placement of two para-nitro groups on the diphenylamine core creates a strong 'pull-pull' electronic system. This structural feature makes it a well-defined building block for electron-transport materials and a precursor to diamino derivatives. [1][2]

Materials Chemistry Nonlinear Optics Dye Chemistry

Validated Application Scenarios for Procuring 4-Nitro-N-(4-nitrophenyl)aniline (CAS 1821-27-8)


Analytical Reference Standard for Forensic and Environmental Monitoring

4,4'-Dinitrodiphenylamine serves as a reliable analytical reference standard. Its distinct HPLC retention time (RT = 26.01 min on the Thermo Scientific Acclaim Explosives E2 column) allows for its unambiguous identification and quantification in complex matrices, such as gunshot residue analysis, where it is a key marker compound [1]. This makes it an essential procurement item for forensic, environmental, and quality control laboratories.

Synthetic Intermediate for Antioxidant Additives (4,4'-DADPA)

This compound is a crucial intermediate for the synthesis of 4,4'-diaminodiphenylamine (4,4'-DADPA), a valuable antioxidant additive in the rubber and dye industries [1]. The patented NASH synthetic route provides a high-yielding method for its preparation, making it a strategic choice for industrial chemists developing antioxidant formulations [2].

Building Block for Electron-Deficient Materials and Non-Linear Optics

The strong electron-withdrawing nature of the two para-nitro groups, evidenced by the low pKBH⁺ of -6.21 [1], makes 4,4'-dinitrodiphenylamine a valuable building block for materials chemistry. It can be used as an electron-acceptor unit in the design of charge-transfer complexes and non-linear optical (NLO) chromophores, where precise control over electronic properties is required [2].

Physical Organic Chemistry Research: A Model System for Substituent Effects

Due to its well-defined structure and extreme electronic properties (e.g., pKBH⁺ = -6.21), 4,4'-dinitrodiphenylamine serves as a model compound for studying substituent effects on aromatic amines. Its acid-base chemistry and spectroscopic behavior are well-documented, making it a reliable reference for computational chemistry validation and mechanistic studies [1].

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